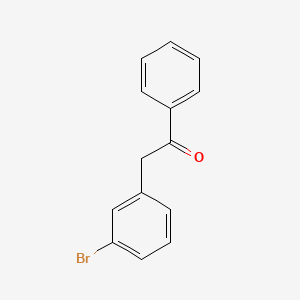

2-(3-Bromophenyl)Acetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTOZYXOYXWKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642288 | |

| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-44-3 | |

| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenyl)acetophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)acetophenone, also known by its IUPAC name 2-(3-bromophenyl)-1-phenylethanone, is an aromatic ketone that holds significance as a potential building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromo-substituted phenyl ring attached to an acetophenone moiety, provides a versatile scaffold for the development of novel compounds with potential pharmacological activities. This technical guide offers a comprehensive overview of the currently available data on the chemical properties, structure, and synthesis of this compound, aimed at supporting research and development endeavors.

Chemical Properties and Structure

Table 1: General and Computed Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO | PubChem[1] |

| Molecular Weight | 275.14 g/mol | PubChem[1] |

| CAS Number | 27798-44-3 | Echemi[2] |

| IUPAC Name | 2-(3-bromophenyl)-1-phenylethanone | PubChem[1] |

| Synonyms | 3'-Bromodeoxybenzoin | Echemi[2] |

| Predicted Density | 1.390 ± 0.06 g/cm³ | Echemi[2] |

| XLogP3 | 3.9 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Complexity | 233 | PubChem[1] |

Table 2: Structural Identifiers

| Identifier | Value |

| SMILES | C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Br |

| InChI | InChI=1S/C14H11BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 |

The structure of this compound consists of a central ethanone core. One of the methyl hydrogens of acetophenone is substituted with a 3-bromophenyl group. This substitution pattern is key to its potential reactivity and biological interactions.

Experimental Protocols and Synthesis

Detailed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, based on the principles of organic synthesis, several potential routes can be proposed. One plausible approach is the Friedel-Crafts acylation of bromobenzene with phenylacetyl chloride, although this may lead to isomeric mixtures. A more controlled synthesis could involve the reaction of 3-bromobenzylmagnesium bromide with benzaldehyde followed by oxidation of the resulting secondary alcohol. Another potential route is the Suzuki-Miyaura coupling of a suitable boronic acid derivative with a bromo-substituted acetophenone precursor.

A general procedure for the synthesis of a related compound, 3-bromoacetophenone, involves the bromination of acetophenone in the presence of a Lewis acid catalyst like aluminum chloride.[3] This method, however, yields a different isomer.

Logical Workflow for a Potential Synthesis Route (Suzuki-Miyaura Coupling):

Caption: A potential synthetic workflow for this compound via Suzuki-Miyaura coupling.

Spectroscopic Data

Experimentally obtained spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectra, are not currently available in the public domain. For reference and comparison, the spectroscopic data for the parent molecule, acetophenone, are summarized below.

Table 3: Spectroscopic Data of Acetophenone (for comparison)

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ ~2.6 (s, 3H, -CH₃), δ ~7.4-8.0 (m, 5H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~26.6 (-CH₃), δ ~128.3, 128.6, 133.1, 137.0 (Ar-C), δ ~198.1 (C=O) |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1685 (C=O), ~1600, 1450 (Ar C=C) |

| Mass Spectrum (m/z) | 120 (M⁺), 105 (M-CH₃)⁺, 77 (C₆H₅)⁺ |

Biological Activity

The biological activity of this compound has not been extensively studied. However, the broader class of acetophenones is known to exhibit a wide range of pharmacological properties, including enzyme inhibition.[4] For instance, some acetophenone derivatives have been investigated as inhibitors of enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[4]

Furthermore, a study on brominated acetophenone derivatives demonstrated cytotoxic activity against various human tumor cell lines, including breast, alveolar, colorectal, and prostate adenocarcinoma cells.[5] The pro-oxidant effects of these compounds were also evaluated, suggesting a potential mechanism for their antitumor action.[5] While this study did not specifically include this compound, it provides a rationale for investigating the cytotoxic and pro-apoptotic potential of this compound.

A separate study on a derivative of 2-(4-bromophenyl)acetophenone, (E/Z)-3-(2-(4-bromophenyl)-2-oxoethyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione, reported its synthesis and evaluation against breast cancer cells, indicating that acetophenone scaffolds are of interest in the development of anticancer agents.[6][7]

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound represents a molecule with potential for further exploration in synthetic and medicinal chemistry. This guide has summarized the currently available chemical and structural information. However, a significant gap exists in the literature concerning experimentally determined physical properties, detailed synthetic protocols, comprehensive spectroscopic characterization, and biological activity. Further research is warranted to fully elucidate the properties and potential applications of this compound, which may serve as a valuable intermediate for the development of novel therapeutic agents. The provided frameworks for synthesis and biological evaluation can guide future research in this area.

References

- 1. This compound | C14H11BrO | CID 24723889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-(3-Bromophenyl)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Bromophenyl)acetophenone. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and general experimental methodologies. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.00 - 7.90 | Multiplet | 2H | Aromatic H (ortho to C=O) |

| ~7.65 - 7.55 | Multiplet | 1H | Aromatic H (para to C=O) |

| ~7.50 - 7.40 | Multiplet | 3H | Aromatic H (meta to C=O and ortho to Br) |

| ~7.30 - 7.20 | Multiplet | 3H | Aromatic H (meta and para to Br) |

| ~4.30 | Singlet | 2H | -CH₂- |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~197.0 | C=O (Ketone) |

| ~138.0 | Aromatic C (quaternary, attached to CH₂) |

| ~136.5 | Aromatic C (quaternary, attached to C=O) |

| ~133.5 | Aromatic CH |

| ~131.5 | Aromatic CH |

| ~130.0 | Aromatic CH |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~127.0 | Aromatic CH |

| ~122.5 | Aromatic C-Br |

| ~45.0 | -CH₂- |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, 1480, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~1260 | Medium | C-C(=O)-C Stretch |

| ~1100 - 1000 | Medium | Aromatic C-H In-plane Bending |

| ~800 - 700 | Strong | Aromatic C-H Out-of-plane Bending |

| ~600 - 500 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (EI) Fragmentation

| m/z | Proposed Fragment Ion |

| 274/276 | [M]⁺ (Molecular ion with Br isotopes) |

| 195 | [M - Br]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) are averaged to compensate for the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

-

Instrumentation: An electron ionization (EI) mass spectrometer is used for fragmentation analysis.

-

Acquisition: The sample is ionized using a standard electron energy of 70 eV. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) is used to confirm the presence of a bromine atom in the molecule and its fragments.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data, as well as the logical relationships in interpreting the spectral features of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Correlation of structural features with expected spectroscopic signals.

Technical Guide: Physicochemical Properties and Synthetic Overview of 2-(3-Bromophenyl)acetophenone (CAS 27798-44-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)acetophenone, with the CAS number 27798-44-3, is an aromatic ketone that holds potential as a versatile building block in organic synthesis. Its structure, featuring a bromo-substituted phenyl ring and an acetophenone moiety, makes it a candidate for the development of novel compounds, particularly in the synthesis of diazo compounds.[1] This technical guide provides a summary of its known physical and chemical properties, outlines general experimental protocols for their determination, and presents a logical workflow for its synthesis. Due to a lack of extensive studies on this specific isomer, some data presented are computational predictions, and its biological profile is discussed in the context of related acetophenone derivatives.

Core Physical and Chemical Properties

Quantitative data for this compound is limited. The following tables summarize the available computed and experimental data for this compound and its isomers to provide a comparative context.

Table 1: Physicochemical Properties of this compound (CAS 27798-44-3)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrO | PubChem[2] |

| Molecular Weight | 275.14 g/mol | PubChem[2] |

| Exact Mass | 273.99933 Da | PubChem[2] |

| Density (Predicted) | 1.390 ± 0.06 g/cm³ | Echemi[3] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

| XLogP3 (Predicted) | 3.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Table 2: Experimental Melting Points of Related Bromoacetophenone Isomers

| Compound | CAS Number | Melting Point (°C) |

| 4'-Bromoacetophenone | 99-90-1 | 50-51 |

| 2-Bromo-3'-nitroacetophenone | 2227-64-7 | 90-96 |

| 4'-(4-Bromophenyl)acetophenone | 5731-01-1 | 129-133 |

| 2-Bromo-3'-bromoacetophenone | 18523-22-3 | 68 |

Synthesis and Reactivity

This compound can be synthesized through established organic chemistry reactions. One plausible approach is the Friedel-Crafts acylation of 1-bromo-3-phenylbenzene or a related cross-coupling reaction. This compound is noted for its utility in the synthesis of diazo compounds.[1]

Below is a generalized workflow for a potential synthesis route.

Caption: A potential synthetic workflow for this compound.

Potential Biological Significance (Inferred from Related Compounds)

While no specific biological activity has been reported for this compound, the broader class of acetophenones is known for a wide range of pharmacological activities. Derivatives of acetophenone have been investigated for their potential as:

-

Enzyme Inhibitors: Certain acetophenone derivatives have shown inhibitory effects against enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[4]

-

Anticancer Agents: Some acetophenone-thiazolidinedione hybrids have been evaluated for their cytotoxic effects against breast cancer cell lines.[5]

-

Antimicrobial Agents: Various acetophenone derivatives have demonstrated antimicrobial properties.[6]

-

Receptor Binding: Acetophenone itself has been studied for its binding within olfactory receptors.[7][8]

A study on a quinazoline derivative of 2-(3-bromophenyl)acetic acid, a closely related structure, demonstrated selective inhibitory activity against Aurora A kinase, suggesting that the 2-(3-bromophenyl) scaffold could be a valuable pharmacophore in the design of kinase inhibitors.[9]

The following diagram illustrates the potential areas of biological investigation for compounds derived from this compound, based on the activities of related molecules.

Caption: Potential research avenues for this compound.

Experimental Protocols

Detailed experimental protocols for determining the physical properties of organic compounds are crucial for accurate characterization. Below are generalized procedures for determining melting point, boiling point, and solubility.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Caption: Workflow for melting point determination.

Boiling Point Determination

The boiling point of a liquid organic compound can be determined by distillation.

Caption: Workflow for boiling point determination.

Solubility Determination

The solubility of an organic compound in various solvents provides information about its polarity and functional groups.

Caption: Logical workflow for solubility testing.

Conclusion

This compound (CAS 27798-44-3) is a chemical intermediate with potential applications in synthetic chemistry. While experimental data on its physical and biological properties are scarce, computational data and the known activities of related acetophenone derivatives suggest that it could serve as a valuable scaffold for the development of new bioactive molecules. Further experimental investigation is warranted to fully characterize this compound and explore its potential in drug discovery and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C14H11BrO | CID 24723889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Modification of the response of olfactory receptors to acetophenone by CYP1a2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Initial Synthesis and Characterization of 2-(3-Bromophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Bromophenyl)acetophenone, a valuable intermediate in organic synthesis. This document details a feasible synthetic pathway, experimental protocols, and extensive characterization data, presented in a clear and accessible format for researchers in chemistry and drug development.

Synthesis Methodology

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This classic method involves the reaction of benzene with 3-bromophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The acyl chloride is typically prepared from the corresponding carboxylic acid, 3-bromophenylacetic acid, which can be synthesized from 3-bromobenzyl bromide.[3]

Reaction Scheme:

The overall synthetic transformation is illustrated in the following diagram.

Experimental Protocols

2.1. Preparation of 3-Bromobenzyl Bromide

A precursor for the acyl chloride, 3-bromobenzyl bromide, can be synthesized from 3-bromotoluene.[3]

-

Procedure: 0.2 mole of 3-bromotoluene is dissolved in dry carbon tetrachloride. The solution is heated to boiling, and 0.205 mole of bromine is added dropwise while irradiating the mixture with a 500-watt photolamp.[3] The reaction progress is monitored by observing the color of the refluxing solvent. Upon completion, the mixture is cooled and washed sequentially with ice-water and ice-cold aqueous sodium bicarbonate solution.[3] After drying with magnesium sulfate, the solvent is removed under vacuum. The resulting 3-bromobenzyl bromide can be purified by vacuum distillation or crystallization from ethanol, yielding up to 75%.[3]

2.2. Synthesis of this compound

This protocol outlines the Friedel-Crafts acylation.

-

Reagents and Equipment:

-

3-Bromophenylacetyl chloride

-

Benzene (dried)

-

Anhydrous aluminum chloride (AlCl₃)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Stirring apparatus

-

Ice bath and heating mantle

-

-

Procedure:

-

In a moisture-protected apparatus, a mixture of anhydrous aluminum chloride in dry benzene is prepared and cooled in an ice bath.

-

3-Bromophenylacetyl chloride is added dropwise to the stirred mixture. Hydrogen chloride gas will evolve during this process.[1]

-

After the addition is complete, the mixture is brought to room temperature and then heated under reflux (approximately 60-70°C) for about 1-2 hours to ensure the reaction goes to completion.[1]

-

The reaction mixture is then cooled and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4]

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

The solution is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization Data

The identity and purity of the synthesized this compound are confirmed through physical and spectroscopic analysis.

3.1. Physical Properties

The key physical and chemical properties of the target compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁BrO | [5][6][7] |

| Molecular Weight | 275.14 g/mol | [5][6][7] |

| Appearance | Solid | |

| Exact Mass | 273.99933 Da | [5][6] |

| Topological Polar Surface Area | 17.1 Ų | [5][6] |

| Complexity | 233 | [5][6] |

3.2. Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.20 - 8.10 | m | 9H | Ar-H |

| Methylene Protons | 4.25 | s | 2H | -CH₂- |

| ¹³C NMR (Predicted, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~197.0 | C=O |

| Aromatic Carbons | 122.0 - 138.0 | Ar-C |

| Methylene Carbon | ~45.0 | -CH₂- |

Note: Predicted values are based on standard chemical shift tables and data for similar structures like acetophenone and its derivatives.[8][9][10]

3.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~1685 | Strong | C=O Carbonyl Stretch |

| ~1590, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~700-900 | Strong | Aromatic C-H Bending (out-of-plane) |

| ~550 | Medium | C-Br Stretch |

Note: Characteristic absorption frequencies are based on typical values for aromatic ketones.[11][12][13]

3.2.3. Mass Spectrometry (MS)

| m/z | Interpretation |

| 274/276 | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic isotopic pattern for Bromine. |

| 195 | [M - Br]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: Fragmentation patterns are predicted based on the structure of the molecule and common fragmentation pathways for similar compounds.[14][15]

Characterization Workflow

The logical flow for the characterization of the synthesized compound is depicted below.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C14H11BrO | CID 24723889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 27798-44-3 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. scribd.com [scribd.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Acetophenone [webbook.nist.gov]

- 13. Acetophenone(98-86-2) IR Spectrum [chemicalbook.com]

- 14. Acetophenone [webbook.nist.gov]

- 15. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

A Technical Guide to the Preliminary Biological Screening of 2-(3-Bromophenyl)acetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 2-(3-bromophenyl)acetophenone derivatives. This class of compounds, characterized by a brominated phenyl ring attached to an acetophenone core, serves as a valuable scaffold in medicinal chemistry. The incorporation of a bromine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.[1] This document outlines key in vitro screening data, detailed experimental protocols, and visual workflows to guide researchers in the evaluation of these promising compounds.

Overview of Biological Activities

Acetophenone derivatives are a well-established class of naturally occurring phenolic compounds found in numerous plant families.[2][3] They exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] The strategic addition of substituents, such as halogens, to the acetophenone skeleton is a common approach in drug discovery to modulate these activities and develop novel therapeutic agents.[4][5] This guide focuses specifically on derivatives of the this compound scaffold, summarizing key findings from preliminary biological evaluations.

Quantitative Data Summary: In Vitro Screening

The following tables summarize the quantitative results from various in vitro biological assays performed on this compound derivatives and related structures.

Table 1: Anticancer Activity of Brominated Acetophenone Derivatives (MTT Assay) [1]

| Compound ID | Target Cell Line | Cell Type | IC₅₀ (µg/mL) |

|---|---|---|---|

| 5c | MCF7 | Breast Adenocarcinoma | < 10 |

| 5c | PC3 | Prostate Adenocarcinoma | < 10 |

| 5c | A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 |

| 5c | Caco2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 |

| 5c | MCF12F | Normal Breast Epithelial | > 100 |

Note: Compound '5c' is a bromo-bisetherificated acetophenone derivative as described in the source literature. The high IC₅₀ value against the normal cell line MCF12F suggests a degree of selectivity for cancer cells.[1]

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity [5]

| Compound ID | Target Enzyme | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| 1j | Human MAO-B | 12.9 | Preferential to MAO-B |

| 2e | Human MAO-B | 11.7 | Preferential to MAO-B |

| Selegiline | Human MAO-B | 35.6 | Reference Drug |

Note: Compounds '1j' and '2e' are acetophenone derivatives with halogen-substituted benzyloxy groups at the C3 and C4 positions, demonstrating high potency as MAO-B inhibitors, which are relevant for treating neurodegenerative diseases.[5]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections describe standard protocols used to evaluate acetophenone derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

-

Cell Seeding: Plate human tumor cells (e.g., MCF7, A549, Caco2, PC3) in 96-well plates at a specified density and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized acetophenone derivatives. Include a negative control (vehicle, e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Kinase assays are essential for identifying compounds that modulate the activity of specific kinases, which are often dysregulated in cancer.[6]

Protocol (General Radiometric Assay):

-

Reaction Buffer: Prepare a base reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.[6]

-

Compound Preparation: Dissolve test compounds in 100% DMSO and perform serial dilutions.

-

Reaction Mixture: In a 96-well plate, combine the specific kinase, the substrate (e.g., a peptide or protein), cofactors, and the test compound.

-

Initiation: Start the reaction by adding [γ-³³P]-ATP.

-

Incubation: Incubate the mixture for a specified time (e.g., 2 hours) at room temperature.

-

Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

-

Separation: Spot the reaction mixture onto a filter membrane (e.g., P30 filtermat). Wash the filters to remove unincorporated [γ-³³P]-ATP.

-

Detection: Measure the remaining radioactivity on the filter using a scintillation counter.

-

Data Analysis: Determine the percentage of kinase activity inhibition compared to a DMSO control and calculate IC₅₀ values.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.[4]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring turbidity with a plate reader.

Visualized Workflows and Pathways

Conclusion and Future Directions

The preliminary biological screening of this compound derivatives reveals their potential as lead compounds for developing new therapeutic agents. Data indicates significant anticancer and enzyme inhibitory activities.[1][5] The presence and position of the bromo substituent, along with other modifications, play a critical role in determining biological efficacy and selectivity.[4][5]

Future work should focus on:

-

Expanding the Derivative Library: Synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

-

In Vivo Evaluation: Advancing lead compounds to preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

This guide provides a foundational framework for researchers to design and execute a robust preliminary biological screening campaign for this promising class of molecules.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Enolate of 2-(3-Bromophenyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of the enolate derived from 2-(3-bromophenyl)acetophenone. This versatile intermediate is of significant interest in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development.

Introduction

The enolate of this compound is a powerful nucleophile in carbon-carbon bond-forming reactions. The presence of the bromine atom on the phenyl ring and the phenyl group of the acetophenone moiety influences the enolate's stability and reactivity, offering unique opportunities for synthetic transformations. This guide will delve into the generation of this enolate and its subsequent reactions, including alkylation, aldol condensation, and acylation, providing a foundation for its application in research and pharmaceutical development.

Synthesis of this compound

The precursor, this compound, can be synthesized through various established methods. One common approach is the Friedel-Crafts acylation of bromobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Alternatively, it can be prepared via the reaction of a 3-bromophenyl Grignard reagent with phenylacetonitrile, followed by hydrolysis. The choice of synthetic route may depend on the availability of starting materials and the desired scale of the reaction.

Generation of the Enolate of this compound

The formation of the enolate is a critical step that dictates the success of subsequent reactions. The acidity of the α-protons of this compound is enhanced by the adjacent carbonyl and phenyl groups. The enolate can be generated using a variety of bases, with the choice of base and reaction conditions influencing the concentration and nature of the enolate.

For quantitative formation of the enolate, strong, non-nucleophilic bases are preferred. Lithium diisopropylamide (LDA) is a common choice, as it rapidly and irreversibly deprotonates the α-carbon in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[1] The use of LDA ensures a high concentration of the lithium enolate, minimizing self-condensation and other side reactions.[1]

Alternatively, for reactions such as the aldol condensation, weaker bases like sodium hydroxide or potassium hydroxide in an alcoholic solvent can be employed to generate a catalytic amount of the enolate in situ.[2]

Experimental Protocol: Generation of the Lithium Enolate of this compound

-

Materials: this compound, anhydrous tetrahydrofuran (THF), n-butyllithium, diisopropylamine.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below -70 °C.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Prepare a separate solution of this compound (1.0 equivalent) in anhydrous THF.

-

Slowly add the ketone solution to the LDA solution at -78 °C.

-

Stir the reaction mixture for 1-2 hours at -78 °C to ensure complete enolate formation. The resulting solution of the lithium enolate is then ready for subsequent reactions.

-

Logical Workflow for Enolate Generation and Reaction

Reactivity of the Enolate

The enolate of this compound exhibits characteristic nucleophilic reactivity at the α-carbon, enabling a range of important synthetic transformations.

Alkylation

Alkylation of the enolate provides a direct method for forming a new carbon-carbon bond at the α-position. The reaction typically proceeds via an SN2 mechanism, where the enolate displaces a halide from an alkyl halide. To ensure C-alkylation is favored over O-alkylation, and to minimize side reactions like elimination, primary alkyl halides are the preferred electrophiles.

Table 1: Hypothetical Alkylation Reaction Data

| Electrophile | Product | Solvent | Base | Temp (°C) | Yield (%) |

| Methyl Iodide | 2-(3-Bromophenyl)-1-phenylpropan-1-one | THF | LDA | -78 to rt | >90 (Est.) |

| Ethyl Bromide | 2-(3-Bromophenyl)-1-phenylbutan-1-one | THF | LDA | -78 to rt | >85 (Est.) |

| Benzyl Bromide | 2-(3-Bromophenyl)-1,3-diphenylpropan-1-one | THF | LDA | -78 to rt | >90 (Est.) |

| Note: The yields are estimated based on typical enolate alkylation reactions and require experimental verification. |

Experimental Protocol: Alkylation with Methyl Iodide

-

Materials: Pre-formed lithium enolate solution, methyl iodide.

-

Procedure:

-

To the freshly prepared solution of the lithium enolate of this compound at -78 °C, add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Alkylation Reaction Pathway

Aldol Condensation

The enolate readily participates in aldol condensation reactions with aldehydes and ketones to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones (chalcones). Crossed aldol condensations, where the enolate of this compound reacts with a non-enolizable aldehyde (e.g., benzaldehyde), are particularly efficient as they minimize self-condensation of the ketone.[2]

Table 2: Hypothetical Aldol Condensation Data

| Aldehyde/Ketone | Product (after dehydration) | Solvent | Base | Temp (°C) | Yield (%) |

| Benzaldehyde | (E)-1-(3-Bromophenyl)-1,3-diphenylprop-2-en-1-one | Ethanol | NaOH | rt | >80 (Est.) |

| 4-Chlorobenzaldehyde | (E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Ethanol | KOH | rt | >75 (Est.) |

| Acetone | 4-(3-Bromophenyl)-4-phenylbut-3-en-2-one | Ethanol | NaOH | rt | Variable |

| Note: The yields are estimated based on typical Claisen-Schmidt condensations and require experimental verification. |

Experimental Protocol: Aldol Condensation with Benzaldehyde

-

Materials: this compound, benzaldehyde, ethanol, sodium hydroxide.

-

Procedure:

-

Dissolve this compound (1.0 equivalent) and benzaldehyde (1.05 equivalents) in ethanol in a round-bottom flask.

-

To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise.

-

Stir the reaction mixture at room temperature for several hours or until a precipitate forms.

-

Cool the mixture in an ice bath to complete precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

-

Aldol Condensation Mechanism

Acylation

Acylation of the enolate with acylating agents such as acyl chlorides or anhydrides leads to the formation of β-dicarbonyl compounds. These products are valuable synthetic intermediates for the synthesis of various heterocyclic systems. The reaction is typically carried out under conditions that favor C-acylation.

Table 3: Hypothetical Acylation Reaction Data

| Acylating Agent | Product | Solvent | Base | Temp (°C) | Yield (%) |

| Acetyl Chloride | 1-(3-Bromophenyl)-1-phenylpropane-1,3-dione | THF | LDA | -78 to rt | >80 (Est.) |

| Benzoyl Chloride | 1-(3-Bromophenyl)-1,3-diphenylpropane-1,3-dione | THF | LDA | -78 to rt | >85 (Est.) |

| Note: The yields are estimated based on typical enolate acylation reactions and require experimental verification. |

Experimental Protocol: Acylation with Acetyl Chloride

-

Materials: Pre-formed lithium enolate solution, acetyl chloride.

-

Procedure:

-

To the freshly prepared solution of the lithium enolate of this compound at -78 °C, add acetyl chloride (1.1 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction with a mild acid (e.g., dilute HCl) at low temperature.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting β-dicarbonyl compound by column chromatography or recrystallization.

-

Applications in Drug Development

Derivatives of acetophenone are prevalent in a wide range of biologically active molecules. The this compound scaffold, with its potential for diverse functionalization through enolate chemistry, represents a valuable building block in medicinal chemistry. The bromine atom can serve as a handle for further modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to introduce additional complexity and modulate biological activity.

The chalcone derivatives obtained from aldol condensations are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The β-dicarbonyl compounds formed via acylation are precursors to various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important pharmacophores.

Conclusion

The enolate of this compound is a highly versatile and reactive intermediate in organic synthesis. Its ability to undergo alkylation, aldol condensation, and acylation reactions provides efficient routes to a variety of complex organic molecules. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this enolate and harness its potential in the synthesis of novel compounds with potential therapeutic applications. Further investigation into the specific reaction conditions and the biological activities of the resulting products is warranted to fully exploit the synthetic utility of this valuable building block.

References

Synthesis and Evaluation of Novel 2-(3-Bromophenyl)acetophenone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and potential biological activities of a novel class of compounds: 2-(3-Bromophenyl)acetophenone analogs. These compounds are of interest in medicinal chemistry due to their structural similarity to other biologically active acetophenone derivatives. This document provides a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols, and a summary of the biological activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction

Acetophenone and its derivatives represent a significant class of organic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine substituent on the phenyl ring can significantly modulate the pharmacological profile of these molecules.[3] This guide focuses on the synthesis and potential applications of a specific subclass: this compound analogs. The core structure, featuring a 3-bromophenyl group attached to the alpha-carbon of acetophenone, presents a unique scaffold for the exploration of new structure-activity relationships (SAR).

Synthetic Pathway

A plausible and efficient method for the synthesis of the this compound core is the Friedel-Crafts acylation.[4][5][6] This well-established reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. For the synthesis of the target analogs, this would involve the reaction of a substituted benzene with 3-bromophenylacetyl chloride.

A generalized synthetic scheme is presented below:

References

- 1. jddtonline.info [jddtonline.info]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. | Sigma-Aldrich [merckmillipore.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to 1-(3-bromophenyl)ethanone: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-bromophenyl)ethanone, a halogenated aromatic ketone, is a pivotal building block in modern organic and medicinal chemistry. Its versatile reactivity, stemming from the presence of a bromine substituent and a ketone functional group, makes it a valuable precursor for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of 1-(3-bromophenyl)ethanone, including its chemical identity, physicochemical properties, and detailed experimental protocols for its application in the synthesis of bioactive compounds. The focus is on its role as an intermediate in the development of anticancer agents and its potential applications in the synthesis of cardiovascular and anti-inflammatory drugs.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 1-(3-bromophenyl)ethanone is also known by a variety of synonyms in scientific literature and chemical catalogs. A comprehensive list is provided below to aid in its identification.

-

IUPAC Name: 1-(3-bromophenyl)ethanone[1]

-

Synonyms:

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of 1-(3-bromophenyl)ethanone is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C8H7BrO | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][6] |

| CAS Number | 2142-63-4 | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Melting Point | 8-11 °C | [2][6] |

| Boiling Point | 79-81 °C at 0.2 mmHg | [2] |

| Density | 1.505 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.576 | [2][6] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

| Purity (Typical) | ≥98.5% | [2] |

| Primary Hazards | Irritant | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [6] |

Applications in Drug Development

1-(3-bromophenyl)ethanone serves as a crucial intermediate in the synthesis of various pharmaceutically active molecules. Its utility spans across different therapeutic areas, including oncology, cardiovascular diseases, and inflammatory conditions.

Anticancer Agents: Synthesis of Brominated Chalcones

1-(3-bromophenyl)ethanone is a key starting material for the synthesis of brominated chalcones, a class of compounds that have demonstrated significant anticancer activity. These chalcones can induce apoptosis in cancer cells through various signaling pathways.

This protocol details the Claisen-Schmidt condensation of 1-(3-bromophenyl)ethanone with 3-bromobenzaldehyde to yield a specific brominated chalcone.

Materials:

-

1-(3-bromophenyl)ethanone (3'-Bromoacetophenone)

-

3-bromobenzaldehyde

-

Ethanol

-

Potassium hydroxide (KOH) solution (50%)

-

Hydrochloric acid (HCl) solution (10%)

-

Cold distilled water

-

Cold n-hexane

-

Erlenmeyer flask

-

Magnetic stirrer

-

Microwave reactor (optional, for accelerated reaction)

-

Büchner funnel and filter paper

-

Vacuum chamber

Procedure:

-

In an Erlenmeyer flask, combine 5 mmol of 1-(3-bromophenyl)ethanone and 5 mmol of 3-bromobenzaldehyde.

-

Add 15 mL of ethanol to the mixture and stir until a homogenous solution is obtained.

-

Slowly add 10 mL of a 50% potassium hydroxide solution dropwise to the stirring mixture.

-

Reaction Acceleration (Optional): The mixture can be irradiated in a microwave reactor for six minutes at 80°C and 700 W, with 10-second intervals to prevent solvent evaporation. Alternatively, the reaction can be stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to stand for approximately 20 hours to maximize the precipitation of the product.

-

Add 15 mL of cold distilled water to the mixture.

-

Neutralize the mixture to a pH of 7 by the dropwise addition of a 10% HCl solution.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold n-hexane.

-

Dry the purified solid in a vacuum chamber to obtain (E)-1,3-bis(3-bromophenyl)prop-2-en-1-one.

Quantitative Data:

| Reactant | Molar Equivalent | Product | Yield |

| 1-(3-bromophenyl)ethanone | 1 | (E)-1,3-bis(3-bromophenyl)prop-2-en-1-one | ~60.51% |

| 3-bromobenzaldehyde | 1 |

Cardiovascular Drugs

1-(3-bromophenyl)ethanone is a precursor for the synthesis of drugs aimed at treating cardiovascular conditions, often referred to as "vascular softening drugs".[5] An example of such a drug is Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) that also has applications in managing pain and inflammation associated with cardiovascular-related disorders. A plausible synthetic route from 1-(3-bromophenyl)ethanone to a key intermediate for Fenoprofen would involve an Ullmann condensation.

The following workflow outlines the conceptual steps for the synthesis of 1-(3-phenoxyphenyl)ethanone, a direct precursor to Fenoprofen, starting from 1-(3-bromophenyl)ethanone.

Workflow:

-

Ullmann Condensation: React 1-(3-bromophenyl)ethanone with phenol in the presence of a copper catalyst and a base. This reaction couples the phenyl group of phenol to the 3-position of the acetophenone, displacing the bromine atom.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and unreacted starting materials. The crude product is then purified, typically by column chromatography or distillation, to yield pure 1-(3-phenoxyphenyl)ethanone.

-

Further Elaboration: The resulting 1-(3-phenoxyphenyl)ethanone can then be converted to Fenoprofen through established synthetic routes.

PDE4 Inhibitors

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from 1-(3-bromophenyl)ethanone are a result of their interaction with specific biological signaling pathways.

ROS-Mediated Apoptosis in Cancer Cells

Brominated chalcones synthesized from 1-(3-bromophenyl)ethanone have been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involves the generation of Reactive Oxygen Species (ROS).[1][2][4]

Signaling Pathway:

The brominated chalcone derivative, H72, has been shown to induce apoptosis in gastric cancer cells through a ROS-mediated pathway that leads to the upregulation of death receptors DR4 and DR5.[1][2][4]

References

- 1. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. figshare.com [figshare.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3-Bromophenyl)acetophenone via a Grignard Reaction

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-(3-Bromophenyl)acetophenone, a valuable ketone intermediate in pharmaceutical and materials science research. The synthesis involves the formation of a C-C bond via the Grignard reaction between 3-bromophenylmagnesium bromide and benzaldehyde to yield a secondary alcohol, followed by the selective oxidation of this intermediate to the desired diaryl ketone. This method is a robust and common strategy for preparing ketones where direct acylation or a one-step Grignard reaction is not feasible due to the high reactivity of the Grignard reagent toward the ketone product.

Introduction

The Grignard reaction is a fundamental organometallic reaction that enables the formation of carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl group. While highly effective for synthesizing alcohols, the direct synthesis of ketones can be challenging, as the ketone product is often more reactive than the starting electrophile, leading to the formation of a tertiary alcohol as a byproduct.

To circumvent this issue, an indirect, two-step approach is employed. This protocol first describes the synthesis of the secondary alcohol intermediate, (3-bromophenyl)(phenyl)methanol, by reacting a Grignard reagent prepared from 3-bromobenzene with benzaldehyde. The second part of the protocol details the subsequent oxidation of this alcohol to the target ketone, this compound, using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for this transformation.[1][2][3]

Overall Reaction Scheme

Step 1: Grignard Reaction

Step 2: Oxidation

Experimental Protocols

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. Grignard reagents are highly reactive with water and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used.

This protocol details the formation of the Grignard reagent, 3-bromophenylmagnesium bromide, and its subsequent reaction with benzaldehyde.

Materials and Reagents:

-

Magnesium turnings

-

Iodine (crystal)

-

3-Bromobenzene

-

Anhydrous diethyl ether (or THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Ice-water bath

-

Separatory funnel

Procedure:

-

Apparatus Setup:

-

Assemble the three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to remove all moisture, then allow it to cool to room temperature.

-

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) and a single small crystal of iodine into the cooled flask.

-

Prepare a solution of 3-bromobenzene (1.0 eq.) in anhydrous diethyl ether (e.g., 40 mL) in the dropping funnel.

-

Add approximately 10% of the 3-bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and gentle bubbling or cloudiness appears. Gentle warming with a heat gun may be necessary to start the reaction.

-

Once initiated, add the remaining 3-bromobenzene solution dropwise at a rate that maintains a gentle reflux of the ether.

-

After the addition is complete, stir the gray, cloudy mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted.

-

-

Reaction with Benzaldehyde:

-

Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

-

Dissolve benzaldehyde (0.95 eq.) in a minimal amount of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature at 0 °C during the addition.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice-water bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. Stir until the vigorous reaction ceases and two distinct layers form.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude (3-bromophenyl)(phenyl)methanol can be purified by column chromatography on silica gel or by recrystallization.

-

This protocol describes the oxidation of the secondary alcohol intermediate to the final ketone product using Pyridinium Chlorochromate (PCC).[4]

Materials and Reagents:

-

(3-bromophenyl)(phenyl)methanol (from Protocol 1)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite® or silica gel

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Short path distillation apparatus (for solvent removal)

-

Chromatography column

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the (3-bromophenyl)(phenyl)methanol (1.0 eq.) in anhydrous DCM (approx. 5-10 volumes).

-

Add Celite® or silica gel to the solution (approximately the same weight as the PCC to be added). This prevents the formation of a tar-like precipitate.[4]

-

-

Oxidation:

-

To the stirred suspension, add PCC (1.2-1.5 eq.) portion-wise at room temperature. The reaction is typically exothermic.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.[4]

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Pass the entire mixture through a short plug of silica gel or Celite® in a sintered glass funnel to filter off the chromium salts and the adsorbent. Wash the plug thoroughly with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude product, this compound, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Data Presentation

The following table summarizes the key reagents and their properties for planning the synthesis.

| Compound Name | Role | Formula | MW ( g/mol ) | Equivalents |

| 3-Bromobenzene | Starting Material | C₆H₅Br | 157.01 | 1.0 |

| Magnesium | Reagent | Mg | 24.31 | 1.2 |

| Benzaldehyde | Electrophile | C₇H₆O | 106.12 | 0.95 |

| (3-bromophenyl)(phenyl)methanol | Intermediate Product | C₁₃H₁₁BrO | 263.13 | - |

| Pyridinium Chlorochromate (PCC) | Oxidizing Agent | C₅H₆NCrO₃Cl | 215.56 | 1.2 - 1.5 |

| This compound | Final Product | C₁₄H₁₁BrO | 275.14 | - |

Mandatory Visualizations

Caption: Workflow for the two-step synthesis of this compound.

Caption: Key mechanistic steps for the synthesis pathway.

References

Application Notes and Protocols for Friedel-Crafts Acylation in the Synthesis of Substituted Acetophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the preparation of a wide range of biologically active molecules and functional materials. The reaction typically employs an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.[1]

A significant advantage of the Friedel-Crafts acylation over the corresponding alkylation is that the resulting ketone product is less reactive than the starting material, thus preventing polysubstitution.[2] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable regioselectivity.[3] However, the reaction is not without its limitations. Strongly deactivated aromatic rings, such as nitrobenzene, are generally unreactive under standard Friedel-Crafts conditions.[2][4] Additionally, substrates containing basic functionalities like amines and hydroxyl groups can react with the Lewis acid catalyst, requiring protective group strategies or alternative catalytic systems.[5]

These application notes provide a detailed protocol for the Friedel-Crafts acylation of various substituted benzenes to generate a library of substituted acetophenones. A comprehensive table summarizing reaction yields for a range of substrates and conditions is included to facilitate experimental design.

Data Presentation

The following table summarizes the yields of substituted acetophenones obtained from the Friedel-Crafts acylation of various substituted benzenes with acetyl chloride or acetic anhydride under different catalytic conditions.

| Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Isomer Distribution (o:m:p) | Reference(s) |

| Benzene | Acetic Anhydride | AlCl₃ (2.2) | Benzene | 30 | - | Acetophenone | 85 | - | [1] |

| Toluene | Acetyl Chloride | AlCl₃ (1.1) | 1,2-Dichloroethane | 25 | 3 | 4-Methylacetophenone | >90 | 2:1:97 | [6] |

| Toluene | Acetic Anhydride | FeSO₄ (calcined) | - | 100 | 5 | Methylacetophenones | 55 | - | [6] |

| Anisole | Acetic Anhydride | FeCl₃·6H₂O (0.1) | TAAIL 6 | 60 | 2 | 4-Methoxyacetophenone | 97 | 0:0:100 | [7][8] |

| Anisole | Acetyl Chloride | ZrPW, TiPW, SnPW | - | 130 | 5 | 4-Methoxyacetophenone | 50-57 | - | [9] |

| Veratrole | Acetyl Chloride | ZrPW, TiPW, SnPW | - | 130 | 5 | 3,4-Dimethoxyacetophenone | >50 | - | [9] |

| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25 | - | Chlorobenzophenones | - | 3-12 : 0.1-4 : 84-97 | [10] |

| 3,3'-Dimethylbiphenyl | Acetyl Chloride | AlCl₃ (1.0) | 1,2-Dichloroethane | 25 | 3 | 4-Acetyl-3,3'-dimethylbiphenyl | 50 | - | |

| Ferrocene | Acetyl Chloride | ZnO (2.0) | - | RT | - | Acetylferrocene | 85 | - | [11] |

TAAIL 6: Tunable Aryl Alkyl Ionic Liquid ZrPW, TiPW, SnPW: Metal-substituted tungstophosphoric acids

Experimental Protocols

General Protocol for the Friedel-Crafts Acylation of Substituted Benzenes

This protocol provides a general procedure for the synthesis of substituted acetophenones via Friedel-Crafts acylation using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst. This method can be adapted for other acylating agents and substrates with appropriate modifications to the reaction conditions.

Materials:

-

Substituted benzene (1.0 equiv)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 - 2.5 equiv)

-

Acetyl chloride (1.1 equiv) or Acetic Anhydride (1.1 equiv)

-

Anhydrous dichloromethane (DCM) or other suitable solvent (e.g., 1,2-dichloroethane, carbon disulfide)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add anhydrous aluminum chloride (1.1 - 2.5 equiv) to the flask.

-

Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

-

Cooling: Cool the slurry to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred slurry via a dropping funnel over a period of 15-30 minutes. The temperature should be maintained at 0-5 °C during the addition.

-

Addition of Aromatic Substrate: After the addition of acetyl chloride is complete, add the substituted benzene (1.0 equiv), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating under reflux may be required.[6]

-

Work-up: a. Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all the aluminum salts are dissolved. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with dichloromethane (2 x 50 mL). d. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: a. Filter off the drying agent and concentrate the organic phase using a rotary evaporator. b. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Safety Precautions:

-

Friedel-Crafts reactions are exothermic and should be carried out with caution, especially on a large scale.

-

Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and ensure all glassware is dry.

-

Acetyl chloride is a corrosive and lachrymatory liquid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Friedel-Crafts acylation.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of substituted acetophenones via Friedel-Crafts acylation.

Caption: Experimental Workflow for Friedel-Crafts Acylation.

References

- 1. chemcess.com [chemcess.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. kvmwai.edu.in [kvmwai.edu.in]

- 6. academic.oup.com [academic.oup.com]

- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 8. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application of 2-(3-Bromophenyl)acetophenone in the Synthesis of Bioactive Heterocycles

Application Note

Introduction

2-(3-Bromophenyl)acetophenone is a versatile bifunctional ketone that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive ketone group and a bromophenyl moiety, allows for diverse cyclization strategies to construct key heterocyclic scaffolds such as pyrazoles, isoxazoles, and quinolines. These resulting heterocyclic frameworks are of significant interest to researchers in medicinal chemistry and drug development due to their well-documented and wideranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom on the phenyl ring provides a useful handle for further synthetic modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Key Applications

-

Synthesis of Pyrazole Derivatives: this compound can be readily converted into 1,3-diketones or chalcone intermediates, which upon reaction with hydrazine derivatives, yield substituted pyrazoles. Pyrazoles are a prominent class of nitrogen-containing heterocycles found in numerous approved drugs, exhibiting a broad spectrum of pharmacological activities.[1]

-

Synthesis of Isoxazole Derivatives: Cyclization of 1,3-dicarbonyl compounds derived from this compound with hydroxylamine hydrochloride provides a straightforward route to isoxazole derivatives. The isoxazole ring is a key structural motif in a variety of biologically active compounds and approved pharmaceuticals.[2]

-

Synthesis of Quinoline Scaffolds: Through reactions such as the Pfitzinger quinoline synthesis, this compound can be condensed with isatin derivatives to produce quinoline-4-carboxylic acids. Quinolines are known to possess a wide array of biological activities, including anticancer and antimicrobial effects.[2][3]

Data Presentation

Table 1: Synthesis of Heterocyclic Scaffolds from this compound and its Derivatives

| Heterocycle | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Reference |

| 3-(3-Bromophenyl)-5-phenyl-1H-pyrazole | Phenylhydrazine | Acetic Acid, Reflux | 70-85 (estimated) | Adapted from[4] |

| 3-(3-Bromophenyl)isoxazol-5(4H)-one | Hydroxylamine Hydrochloride | Ethanol, NaOAc, Reflux | 65-80 (estimated) | Adapted from[3] |

| 2-(3-Bromophenyl)quinoline-4-carboxylic acid | Isatin, KOH | Ethanol, Reflux | 75-90 (estimated) | Adapted from[5] |

Table 2: Reported Biological Activities of Heterocycles with a 3-Bromophenyl Moiety

| Heterocycle Class | Specific Compound Example | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| Pyrazole | 3-(3-bromophenyl)-1-phenyl-1H-pyrazole derivative | Antibacterial (S. aureus) | MIC: 16 µg/mL | [6] |

| Quinoline | 2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acid | Anticancer (MCF-7) | - | [3] |

| Isoxazole | 3-(3-Bromo-phenyl)-4-(3-methoxy-phenyl)-isoxazole | Anti-inflammatory | - | [7] |

| Quinazoline | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase Inhibitor | IC₅₀: 168.78 µM | [8] |

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Bromophenyl)-5-phenyl-1H-pyrazole (Adapted from general pyrazole synthesis)

This protocol describes the synthesis of a pyrazole derivative from this compound via a chalcone intermediate.

Step 1: Synthesis of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.5 eq) in water dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water until neutral, and dry.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Synthesis of 3-(3-Bromophenyl)-5-phenyl-1H-pyrazole

-

In a round-bottom flask, dissolve the chalcone from Step 1 (1.0 eq) in glacial acetic acid.

-

Add phenylhydrazine (1.2 eq) to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.